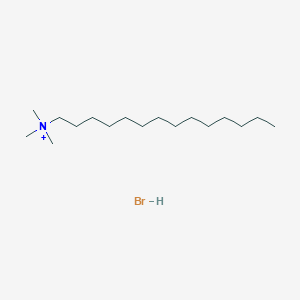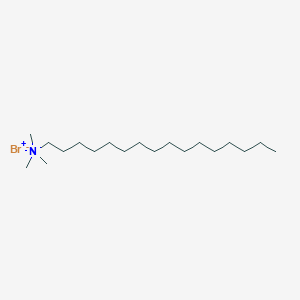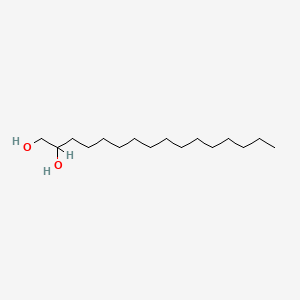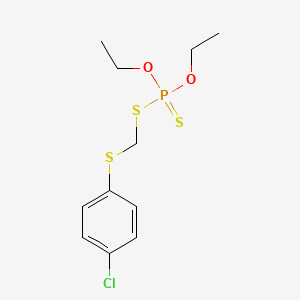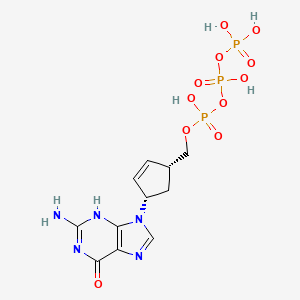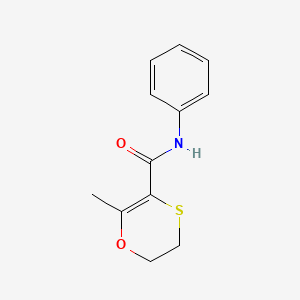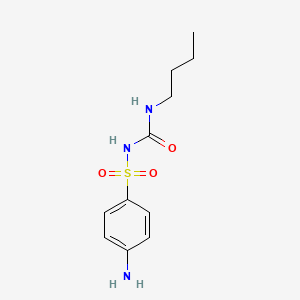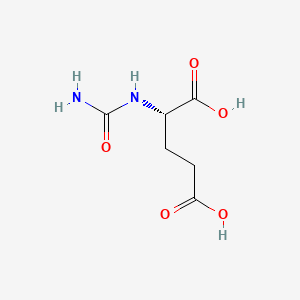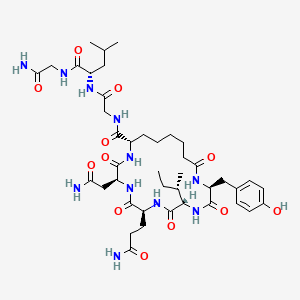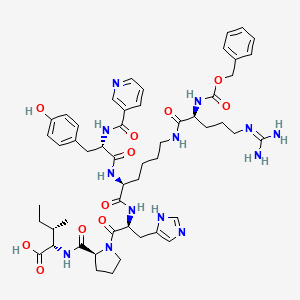
CGP-42112
描述
CGP 42112 是一种肽模拟化合物,作为血管紧张素 II 2 型受体的选择性配体。 它已被广泛研究,以了解其在肾素-血管紧张素-醛固酮系统中的作用及其在心血管疾病中的潜在治疗应用 .
科学研究应用
CGP 42112 具有广泛的科学研究应用,包括:
化学: 用作研究血管紧张素 II 2 型受体及其与其他分子的相互作用的工具。
生物学: 用于研究中,以了解血管紧张素 II 2 型受体的生理和病理作用。
医学: 研究其在治疗心血管疾病、高血压和其他相关疾病方面的潜在治疗应用。
作用机制
CGP 42112 通过选择性地与血管紧张素 II 2 型受体结合来发挥作用。这种结合导致一系列下游信号事件,包括抑制环状鸟苷酸的产生和调节酶的活性。 该化合物还影响儿茶酚胺和其他神经递质的释放,有助于其生理作用 .
生化分析
Biochemical Properties
CGP-42112 has been shown to interact with the AT2R . It has been characterized as a full AT2R agonist . This interaction with the AT2R is crucial for its role in various biochemical reactions .
Cellular Effects
This compound has agonistic effects at proximal tubule AT2 receptors . It inhibits Na+, K±ATPase , which can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with the AT2R . It has been shown to inhibit Angiotensin-II induced aortic contraction , indicating its role in enzyme inhibition .
Dosage Effects in Animal Models
It has been shown to induce sodium excretion in vivo , suggesting potential dosage-dependent effects.
Metabolic Pathways
This compound is involved in the renin–angiotensin–aldosterone system (RAAS) . It interacts with the AT2R, playing a role in this metabolic pathway .
Transport and Distribution
Its interaction with the AT2R suggests it may be localized to areas where this receptor is present .
Subcellular Localization
Given its interaction with the AT2R, it may be localized to areas where this receptor is present .
准备方法
CGP 42112 的合成涉及多个步骤,包括肽键的形成和特定氨基酸残基的掺入。确切的合成路线和反应条件是专有的,未公开。 据了解,该化合物是使用标准肽合成技术合成的,这可能涉及固相肽合成或液相肽合成 .
化学反应分析
CGP 42112 经历各种化学反应,包括:
氧化: 该化合物在特定条件下可被氧化,导致形成氧化衍生物。
还原: 还原反应可用于修饰分子中的特定官能团。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 从这些反应中形成的主要产物取决于所用试剂和具体条件 .
相似化合物的比较
CGP 42112 在对血管紧张素 II 2 型受体的选择性和亲和性方面是独一无二的。类似化合物包括:
PD 123319: 血管紧张素 II 2 型受体的另一个选择性配体,常用于比较研究。
CGP 42112 由于其在血管紧张素 II 2 型受体上的完全激动剂活性而脱颖而出,使其成为研究该受体功能和潜在治疗应用的有价值工具 .
属性
IUPAC Name |
(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-[[(2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-2-[[(2S)-3-(4-hydroxyphenyl)-2-(pyridine-3-carbonylamino)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H69N13O11/c1-3-32(2)43(50(73)74)64-48(71)42-17-11-25-65(42)49(72)41(27-36-29-56-31-59-36)62-46(69)39(60-47(70)40(26-33-18-20-37(66)21-19-33)61-44(67)35-14-9-22-55-28-35)15-7-8-23-57-45(68)38(16-10-24-58-51(53)54)63-52(75)76-30-34-12-5-4-6-13-34/h4-6,9,12-14,18-22,28-29,31-32,38-43,66H,3,7-8,10-11,15-17,23-27,30H2,1-2H3,(H,56,59)(H,57,68)(H,60,70)(H,61,67)(H,62,69)(H,63,75)(H,64,71)(H,73,74)(H4,53,54,58)/t32-,38-,39-,40-,41-,42-,43-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGNARZDONUMMK-LRMQDCNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CN=CN2)NC(=O)C(CCCCNC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCCNC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H69N13O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90155396 | |
| Record name | Cgp 42112A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90155396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1052.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127060-75-7 | |
| Record name | Cgp 42112A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127060757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cgp 42112A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90155396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGP-42112 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q3V7W3XDD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of CGP 42112A?
A1: CGP 42112A selectively binds to and activates the angiotensin II type 2 receptor (AT2 receptor) with high affinity. [, , , , , , , ]
Q2: How does CGP 42112A binding to the AT2 receptor affect intracellular signaling?
A2: Unlike the AT1 receptor, AT2 receptor activation by CGP 42112A does not consistently activate the G protein-coupled pathways like phospholipase C and inositol triphosphate production. [, , , ] Instead, several studies suggest its involvement in:
- Reducing cyclic GMP (cGMP) production: CGP 42112A has been shown to decrease basal and stimulated cGMP levels in various cell types, potentially by inhibiting particulate guanylate cyclase. [, , ]
- Stimulating phosphotyrosine phosphatase (PTPase) activity: In PC12W cells, CGP 42112A was found to increase PTPase activity, which might be linked to the observed decrease in cGMP. []
- Modulating nitric oxide (NO) production: Studies show that CGP 42112A can both stimulate and inhibit NO production depending on the cell type and experimental conditions. [, , ]
Q3: Does CGP 42112A interact with other targets besides the AT2 receptor?
A3: While CGP 42112A demonstrates high selectivity for the AT2 receptor, research suggests potential interactions with other targets, especially at higher concentrations:
- Binding to a novel receptor on human monocytes: CGP 42112A was found to bind to a distinct site on human monocytes, independent of Ang II or other known receptors, influencing cell attachment and cytokine release. []
- Partial displacement of Ang II binding by high concentrations of CGP 42112A in rat mesangial cells: This suggests a potential, albeit weaker, interaction with the AT1 receptor subtype at higher concentrations. []
Q4: What is the molecular formula and weight of CGP 42112A?
A4: The molecular formula of CGP 42112A is C48H68N14O11, and its molecular weight is 1009.16 g/mol.
Q5: How do structural modifications of CGP 42112A influence its AT2 receptor affinity and selectivity?
A5: While the provided research primarily focuses on CGP 42112A's effects, it highlights the importance of specific structural features for AT2 receptor binding:
- The importance of the peptide backbone: Replacing Ang II amino acids with CGP 42112A's specific amino acid sequence is crucial for AT2 selectivity. [, , , , , , , ]
- Modifications at the N-terminus: The presence of the nicotinic acid moiety at the N-terminus appears essential for high affinity and selectivity for the AT2 receptor. [, , , , , , , ]
Q6: How is CGP 42112A administered in experimental settings, and what are its effects in vivo?
A6: CGP 42112A has been administered through various routes, including intravenous infusion, subcutaneous injection, and intracerebroventricular injection, depending on the specific study and target tissue. [, , , , , ] Observed in vivo effects include:
- Changes in blood pressure and heart rate: Depending on the experimental model and administration route, CGP 42112A can influence blood pressure and heart rate, often opposing the effects of AT1 receptor activation. [, ]
- Modulation of renal function: Studies show that CGP 42112A can influence sodium excretion, urine output, and glomerular filtration rate, suggesting a role in renal physiology. [, , , ]
Q7: What are some of the reported effects of CGP 42112A in cell-based assays and animal models?
A7: CGP 42112A has demonstrated various effects in different experimental systems, highlighting the diverse roles of the AT2 receptor:
- Inhibition of vascular smooth muscle cell proliferation and neointima formation: CGP 42112A has shown promise in reducing neointima formation after vascular injury in animal models, suggesting a potential role in combating vascular remodeling. [, ]
- Modulation of angiogenesis: Research suggests both pro- and anti-angiogenic effects of CGP 42112A, depending on the specific tissue and experimental model used. [, , ]
- Influence on catecholamine release: CGP 42112A can affect catecholamine release from adrenal chromaffin cells, highlighting its potential involvement in the sympathetic nervous system. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



